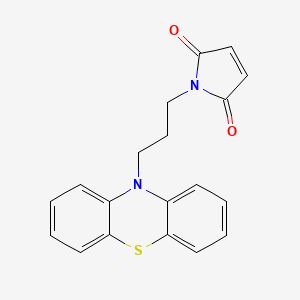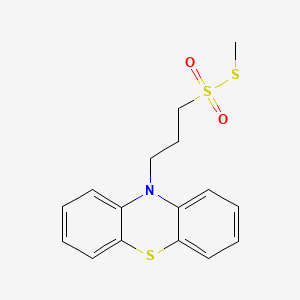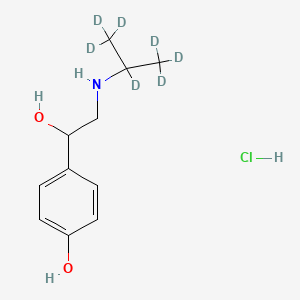
去甲肾上腺素-d7 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
概述
去甲肾上腺素-d7 盐酸盐是去甲肾上腺素的标记类似物,通常在科学研究中用作分析化学研究中的参考标准,包括质谱和色谱。该化合物在各种基质中定量和检测去甲肾上腺素和相关物质特别有用。
分析化学和检测
去甲肾上腺素-d7 盐酸盐主要用于分析应用,其稳定的同位素标记有助于准确的质谱定量。例如,在一项专注于同时定量人血浆中的奈法唑酮、其代谢物和相关化合物的研究中,去甲肾上腺素-d7 作为内标,以确保测量结果的准确性和可靠性。这种方法论强调了该化合物在提高药代动力学研究和药物监测中分析准确性的关键作用 (Yao & Srinivas,2000)。
环境研究
在环境研究中,去甲肾上腺素-d7 盐酸盐的特性被用于与吸附和去除环境污染物相关的研究。例如,对活性炭上的苯酚和氯酚进行的研究中,所研究的吸附等温线模型有可能使用去甲肾上腺素-d7 作为比较标准来了解类似化合物的吸附行为。通过使用去甲肾上腺素-d7 作为参考或示踪剂,研究人员可以深入了解各种吸附材料在从水和土壤中去除污染物方面的相互作用和效率 (Hamdaoui & Naffrechoux,2007)。
生化分析
Biochemical Properties
Deterenol-d7 Hydrochloride plays a significant role in biochemical reactions due to its beta agonist properties. It interacts with beta-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. The interaction of Deterenol-d7 Hydrochloride with these receptors leads to the activation of adenylate cyclase, increasing the levels of cyclic AMP (cAMP) within cells. This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, leading to diverse cellular responses .
Cellular Effects
Deterenol-d7 Hydrochloride influences various types of cells and cellular processes. In adipocytes, it promotes lipolysis by activating hormone-sensitive lipase, leading to the breakdown of triglycerides into free fatty acids and glycerol . In cardiac cells, Deterenol-d7 Hydrochloride enhances contractility and heart rate by increasing calcium influx through L-type calcium channels . Additionally, it affects smooth muscle cells by causing relaxation, which is mediated through the reduction of intracellular calcium levels . These effects are crucial in understanding the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Deterenol-d7 Hydrochloride involves its binding to beta-adrenergic receptors on the cell surface. Upon binding, it induces a conformational change in the receptor, activating the associated G protein. This activation leads to the stimulation of adenylate cyclase, resulting in increased production of cAMP . The elevated cAMP levels activate PKA, which phosphorylates various downstream targets, including enzymes, ion channels, and transcription factors. These phosphorylation events modulate cellular functions such as metabolism, gene expression, and ion transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deterenol-d7 Hydrochloride can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the effects of Deterenol-d7 Hydrochloride on cellular functions can be observed within minutes of application, with peak effects occurring within 30 minutes to an hour . Long-term exposure to Deterenol-d7 Hydrochloride in in vivo studies has shown potential for desensitization of beta-adrenergic receptors, leading to reduced responsiveness over time .
Dosage Effects in Animal Models
The effects of Deterenol-d7 Hydrochloride in animal models are dose-dependent. At low doses, it can enhance metabolic rate and promote lipolysis without significant adverse effects . At higher doses, Deterenol-d7 Hydrochloride may cause toxic effects such as tachycardia, hypertension, and cardiac arrhythmias . These adverse effects are primarily due to excessive stimulation of beta-adrenergic receptors, leading to overstimulation of the cardiovascular system .
Metabolic Pathways
Deterenol-d7 Hydrochloride is involved in metabolic pathways related to adrenergic signaling. It is metabolized primarily in the liver by enzymes such as cytochrome P450 monooxygenases . The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine . The metabolic flux of Deterenol-d7 Hydrochloride can influence the levels of various metabolites, including free fatty acids and glycerol, due to its lipolytic effects .
Transport and Distribution
Within cells, Deterenol-d7 Hydrochloride is transported and distributed through the bloodstream to various tissues . It crosses cell membranes via passive diffusion and interacts with beta-adrenergic receptors on the cell surface . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as adipose tissue and the brain . Transporters such as organic cation transporters may also play a role in its cellular uptake .
Subcellular Localization
Deterenol-d7 Hydrochloride is primarily localized to the plasma membrane, where it interacts with beta-adrenergic receptors . It can also be found in the cytoplasm, where it may interact with intracellular signaling molecules . The subcellular localization of Deterenol-d7 Hydrochloride is crucial for its activity, as it needs to be in proximity to its target receptors to exert its effects .
属性
IUPAC Name |
4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H/i1D3,2D3,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOGVIILDSYTNS-CZHLNGJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

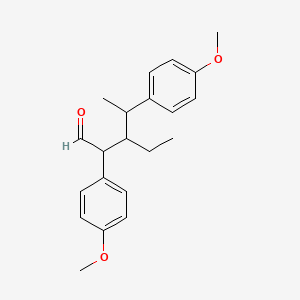


![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
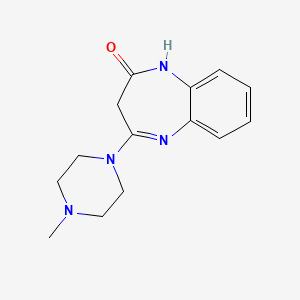

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)
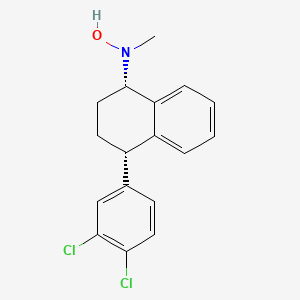
![1-(1-Bicyclo[1.1.1]pentanyl)propan-2-one](/img/structure/B588481.png)
![D-[UL-13C5]Ribose](/img/structure/B588482.png)
